molecular formula C35H40O9 B579381 [2-[(3S,8S,9R,10R,12R,13S,14R,17S)-12-benzoyloxy-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] benzoate CAS No. 19308-45-3

[2-[(3S,8S,9R,10R,12R,13S,14R,17S)-12-benzoyloxy-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] benzoate

Cat. No.: B579381
CAS No.: 19308-45-3
M. Wt: 604.696
InChI Key: UBXADOXCCDPUJZ-RMFNXNFISA-N
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Description

[2-[(3S,8S,9R,10R,12R,13S,14R,17S)-12-benzoyloxy-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] benzoate is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

[2-[(3S,8S,9R,10R,12R,13S,14R,17S)-12-benzoyloxy-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] benzoate can be synthesized through several methods. One common synthetic route involves the reaction of benzalacetophenone dibromide with sodium methoxide in methyl alcohol, followed by refluxing and neutralization with hydrochloric acid . This method yields dibenzoylviminolone with high purity and efficiency.

Industrial Production Methods

Industrial production of dibenzoylviminolone typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications.

Chemical Reactions Analysis

Types of Reactions

[2-[(3S,8S,9R,10R,12R,13S,14R,17S)-12-benzoyloxy-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of dibenzoylviminolone typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

[2-[(3S,8S,9R,10R,12R,13S,14R,17S)-12-benzoyloxy-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dibenzoylviminolone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing various cellular processes. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-[(3S,8S,9R,10R,12R,13S,14R,17S)-12-benzoyloxy-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] benzoate stands out due to its unique combination of chemical reactivity and potential applications across multiple fields. Its versatility makes it a valuable compound for further research and development.

Properties

CAS No.

19308-45-3

Molecular Formula

C35H40O9

Molecular Weight

604.696

IUPAC Name

[2-[(3S,8S,9R,10R,12R,13S,14R,17S)-12-benzoyloxy-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] benzoate

InChI

InChI=1S/C35H40O9/c1-31-15-14-25(36)19-24(31)13-16-33(40)26(31)20-28(44-30(39)23-11-7-4-8-12-23)32(2)34(41,17-18-35(32,33)42)27(37)21-43-29(38)22-9-5-3-6-10-22/h3-13,25-26,28,36,40-42H,14-21H2,1-2H3/t25-,26+,28+,31-,32+,33-,34+,35+/m0/s1

InChI Key

UBXADOXCCDPUJZ-RMFNXNFISA-N

SMILES

CC12CCC(CC1=CCC3(C2CC(C4(C3(CCC4(C(=O)COC(=O)C5=CC=CC=C5)O)O)C)OC(=O)C6=CC=CC=C6)O)O

Origin of Product

United States

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